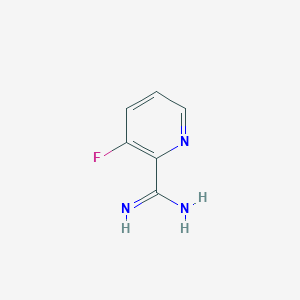

3-Fluoropicolinimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXKHBOEMZSALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Fluoropicolinimidamide

Direct Synthesis Approaches for 3-Fluoropicolinimidamide

The direct synthesis of this compound primarily involves the conversion of a nitrile precursor, 3-Fluoropicolinonitrile. This transformation leverages the nucleophilic addition to the cyano group, a cornerstone reaction in the synthesis of amidines.

Synthesis from 3-Fluoropicolinonitrile Precursors (e.g., utilizing Lithium Bis(trimethylsilyl)amide)

A convenient and direct method for preparing amidines from their corresponding nitriles is the nucleophilic addition of an amine equivalent. nih.gov Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly effective reagent for this transformation. The reaction proceeds via the nucleophilic attack of the amide on the electrophilic carbon of the nitrile group. This single-step approach can lead to the formation of a silylated amidine intermediate, which upon acidic workup, yields the final amidine salt. nih.gov

The general mechanism involves the deprotonated amine, activated by a strong base, adding to the aryl nitrile. core.ac.uk This method is often preferred over alternatives like the Pinner reaction, which can involve harsh acidic conditions and may result in lower yields. nih.govcore.ac.uk The use of LiHMDS offers advantages such as shorter reaction times and compatibility with a range of functional groups. core.ac.uk

Optimization of Reaction Conditions and Isolation Procedures (e.g., temperature control, inert atmosphere, solvent selection, recrystallization, chromatography)

The success of syntheses involving highly reactive organometallic reagents like LiHMDS is critically dependent on the optimization of reaction parameters.

Temperature Control: The reaction temperature is a crucial factor. While some LiHMDS-mediated reactions require elevated temperatures to proceed, nucleophilic additions to nitriles are often conducted at controlled, lower temperatures to minimize side reactions and enhance selectivity. researchgate.netrsc.org

Inert Atmosphere: LiHMDS is sensitive to moisture and atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, is essential to prevent the degradation of the reagent and ensure a high yield.

Solvent Selection: The choice of solvent significantly impacts the reaction's outcome. Less polar, aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), or anisole are generally preferred for LiHMDS-based reactions as they can improve reaction yields compared to more polar or protic solvents. rsc.org

Isolation and Purification: Following the reaction, a systematic isolation and purification strategy is necessary to obtain the pure product. Common techniques include:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on solubility. wikipedia.org

Recrystallization: This technique is employed to purify the crude solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution. wikipedia.org

Chromatography: For more challenging separations, chromatographic methods are utilized. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and powerful technique for purifying polar compounds like amidines, separating the target molecule based on its hydrophobicity. researchgate.netbachem.com

Table 1: Key Parameters for Optimizing LiHMDS-Mediated Amidine Synthesis

| Parameter | Considerations | Common Choices/Conditions |

|---|---|---|

| Temperature | Controls reaction rate and minimizes side products. | Typically controlled, may range from low temperatures (e.g., 0 °C) to elevated temperatures depending on the specific substrates. researchgate.netrsc.org |

| Atmosphere | Prevents degradation of the moisture-sensitive LiHMDS reagent. | Inert atmosphere (Nitrogen or Argon). |

| Solvent | Affects reagent solubility and reactivity. | Aprotic, less polar solvents like THF, DME. rsc.org |

| Purification | Isolates the target compound from byproducts and unreacted starting materials. | Extraction, Recrystallization, Chromatography (e.g., RP-HPLC). wikipedia.orgbachem.com |

Precursor Synthesis and Fluorination Routes

The availability of the key starting material, 3-fluoropicolinonitrile, is paramount. Its synthesis relies on establishing the fluorinated pyridine (B92270) core, which can be achieved through various fluorination strategies.

Synthesis of Fluorinated Pyridine Intermediates

The synthesis of fluorinated picolinonitriles can be approached by starting with more readily available polyhalogenated pyridines. A common strategy involves a series of reactions that include fluorine exchange, amination, and halogenation. For instance, a starting material like 3,4,5,6-tetrachloropicolinonitrile can undergo a fluoride exchange reaction to introduce the fluorine atom onto the pyridine ring. google.com

Nucleophilic Fluorination Strategies for Pyridine Systems (e.g., using Potassium Fluoride with Additive Promoters)

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine into pyridine rings. Potassium fluoride (KF) is an attractive fluorinating agent due to its low cost and availability. researchgate.net However, its application can be limited by low solubility in organic solvents. nih.gov

To overcome these limitations, promoters or catalysts are often employed. Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, are used to enhance the solubility and nucleophilicity of the fluoride ion in aprotic solvents. mdpi.comrsc.org These catalysts form complexes with the potassium ion, allowing the "naked" and more reactive fluoride anion to participate in the substitution reaction. mdpi.comox.ac.uk This approach facilitates the displacement of a leaving group (such as chlorine or bromine) on the pyridine ring to yield the desired fluorinated product.

Table 2: Promoters for KF-Mediated Nucleophilic Fluorination

| Promoter/Catalyst Type | Example | Function |

|---|---|---|

| Phase-Transfer Catalyst | Quaternary Ammonium Salts, Crown Ethers | Increases solubility of KF in organic solvents and enhances fluoride nucleophilicity. mdpi.comrsc.org |

| Onium Halide Co-catalyst | - | Enables fluoride solubilization as a ternary complex. ox.ac.uk |

| Organoboranes | BEt₃ | Act as solid-to-solution phase-transfer catalysts for CsF. rsc.org |

Direct Radiofluorination of Pyridine N-Oxides for Meta-Fluorinated Pyridines

Introducing a fluorine atom at the meta-position (3-position) of a pyridine ring via nucleophilic substitution is challenging due to the electronic properties of the ring. nih.govrsc.orgsnmjournals.org A novel and effective strategy to overcome this challenge is the use of pyridine N-oxide precursors. nih.gov

The N-oxide group acts as a strong electron-withdrawing group, which alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the meta-position. snmjournals.org Research has demonstrated the successful direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide. nih.govrsc.org This reaction can be carried out under mild conditions, for example, using tetrabutylammonium fluoride (TBAF) in DMSO at room temperature, achieving moderate yields in a short time. nih.govrsc.org The resulting fluorinated N-oxide intermediate can then be converted to the corresponding fluorinated pyridine through a reduction step, such as catalytic hydrogenation. nih.gov This method is particularly valuable for the synthesis of 18F-labeled compounds for applications in positron emission tomography (PET). nih.govsnmjournals.org

Role of 3-Fluoropyridine (B146971) as a Key Synthetic Intermediate

3-Fluoropyridine is a critical starting material for the synthesis of various pyridine-containing molecules in medicinal chemistry and organic synthesis. guidechem.com Its structure, which incorporates both a pyridine ring and a fluorine atom, allows for diverse functionalization. guidechem.com Several methods have been established for the synthesis of 3-fluoropyridine, making it a readily accessible precursor for more complex targets like this compound.

Established methods for synthesizing 3-fluoropyridines include:

Balz–Schiemann reaction : This classic method involves the substitution of a diazonium group. acs.org

Diazotization method : A high-yield, one-step synthesis from 3-aminopyridine has been developed, which is reported to be safer and more suitable for industrial production than conventional diazotization methods. google.com

Halogen exchange : This involves the replacement of a halogen atom, such as chlorine, with fluorine. A combination of Cesium Fluoride (CsF) and Hydrogen Fluoride (HF) can be used, although yields may be low. chemicalbook.com

Deoxofluorination and nucleophilic fluorination : These are alternative strategies that have been employed for synthesizing 3-fluoropyridines. acs.org

More recent and advanced methods focus on creating the 3-fluoropyridine ring from acyclic precursors or through C-H functionalization. A notable example is the Rhodium(III)-catalyzed C-H functionalization approach, which constructs multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Another modern approach involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate (B1210297), which can be performed in a one-pot manner. acs.org

Once synthesized, 3-fluoropyridine can undergo further reactions, such as coupling reactions, to build more complex molecular frameworks. guidechem.com For instance, it can be used as a raw material to generate 3-fluoropyridine-2-aldehyde, a precursor to 3-fluoropyridine-2-methanol, which is an important pharmaceutical intermediate. google.com The imidamide functional group would then be installed from a suitable functional group on the pyridine ring, such as a nitrile or an amide, through established organic chemistry transformations.

Table 1: Selected Synthetic Methods for 3-Fluoropyridine Derivatives

| Method | Starting Materials | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Diazotization | 3-Aminopyridine | Fluoboric acid, Sodium nitrite, Water absorbent | One-step synthesis, high yield, increased safety for industrial production. google.com |

| Rh(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl₂]₂/metal acetate | One-step method for multi-substituted 3-fluoropyridines. nih.gov |

| Photoredox-Mediated Coupling | α,α-Difluoro-β-iodoketones, Silyl enol ethers | fac-Ir(ppy)₃, Blue LED, Ammonium acetate | Can be performed as a one-pot synthesis of diverse 3-fluoropyridines. acs.org |

| Halogen Exchange | 3-Chloropyridine | CsF, HF | Provides a reactive fluoride source, but may result in low yields. chemicalbook.com |

Catalytic Methods in this compound Synthesis

Catalytic methods, particularly those involving transition metals, represent a powerful strategy for the selective introduction of fluorine atoms into heterocyclic rings. These methods often focus on the direct C-H fluorination of pyridine and its derivatives, which avoids the need for pre-functionalized starting materials. nih.gov Such a strategy could potentially be applied to a picolinamide (B142947) or picolinonitrile precursor to synthesize the 3-fluoro derivative.

Key catalytic approaches include:

Palladium-Catalyzed Fluorination : Palladium catalysts have been used for the fluorination of arenes using electrophilic fluorine sources, often assisted by a directing group like pyridine itself. nih.gov Research has also demonstrated the palladium-catalyzed fluorination of arylboronic acid derivatives, which proceeds through a unique single-electron-transfer (S.E.T.) pathway involving a Pd(III) intermediate. harvard.edu This method tolerates a wide variety of functional groups, including ketones, amides, and esters. harvard.edu

Copper-Catalyzed Fluorination : A method for direct, copper-catalyzed fluorination of C-H bonds has been developed using a CuI catalyst and AgF as the nucleophilic fluoride source. nih.gov This approach utilizes an auxiliary directing group and is effective for the ortho-fluorination of benzoic acid derivatives. nih.gov A picolinamide directing group can also be used, although the reactions are noted to be less efficient. nih.gov

Silver-Catalyzed Fluorination : Silver(II) fluoride (AgF₂) has been identified as a broadly applicable and safe reagent for the site-selective C-H fluorination of pyridines and diazines. researchgate.net The reactions occur at ambient temperature with high selectivity for fluorination at the position adjacent to the nitrogen atom. researchgate.net

These catalytic C-H fluorination techniques are highly valuable for late-stage functionalization, allowing for the introduction of fluorine into complex molecules. The choice of catalyst and conditions can influence the regioselectivity of the fluorination.

Table 2: Overview of Catalytic C-H Fluorination of Pyridine and Arene Derivatives

| Catalyst System | Fluoride Source | Directing Group/Substrate | Key Features |

|---|---|---|---|

| Palladium(II) Salts | Selectfluor | Aryl trifluoroborates / MIDA boronates | Tolerates a wide variety of functional groups; proceeds via a Pd(III) intermediate. harvard.edu |

| Copper(I) Iodide | Silver Fluoride (AgF) | Picolinamide or other auxiliaries | Directs fluorination to β- and γ-sp² C-H bonds. nih.gov |

| Silver(II) Fluoride | Silver Fluoride (AgF₂) | Pyridines and diazines | Site-selective fluorination adjacent to nitrogen at ambient temperature. researchgate.net |

Modification of Existing Picolinimidamide (B1582038) Structures to Yield this compound

The direct fluorination of a pre-existing picolinimidamide structure represents another potential synthetic route. This approach falls under the category of late-stage fluorination, where a C-H bond on the pyridine ring of the picolinimidamide molecule is directly converted to a C-F bond.

Based on available research, specific methodologies for the direct fluorination of picolinimidamide to introduce a fluorine atom at the 3-position are not well-documented. However, the general principles of direct C-H fluorination of pyridine rings, as discussed in the catalytic methods section, would be the most relevant strategies to explore for this transformation. nih.govresearchgate.net Challenges in this approach would include achieving the desired regioselectivity (fluorination at the C-3 position versus other positions on the pyridine ring) and ensuring the stability of the imidamide functional group under the fluorination conditions.

Chemical Reactivity and Transformation Pathways of 3 Fluoropicolinimidamide

Reactions Involving the Imidamide Functional Group

The imidamide group, characterized by a nitrogen double bond to a carbon that is also single-bonded to two other nitrogen atoms, is a pivotal site for chemical transformations in 3-Fluoropicolinimidamide.

The imidamide functionality of this compound can undergo nucleophilic substitution reactions, serving as a precursor for the synthesis of various heterocyclic systems. A notable example is its reaction with β-keto esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to form pyrimidinone derivatives. This transformation is a valuable route to novel heterocyclic compounds with potential applications in medicinal chemistry. The reaction proceeds through a condensation mechanism, where the nucleophilic nitrogen of the imidamide attacks the electrophilic carbonyl carbon of the β-keto ester, followed by cyclization and elimination of water and ethanol (B145695) to yield the pyrimidinone ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2-(3-Fluoropyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Nucleophilic substitution/Cyclocondensation |

The imidamide group of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding picolinamide (B142947) or picolinic acid.

Under acidic conditions , the nitrogen atom of the imidamide is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of ammonia or an amine results in the formation of 3-fluoropicolinamide, which can be further hydrolyzed to 3-fluoropicolinic acid upon prolonged heating.

In basic media , the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbon of the imidamide group. This forms a tetrahedral intermediate which can then collapse to expel an amide or amine anion, a poor leaving group. The reaction is typically driven to completion by the subsequent acid-base reaction between the carboxylic acid product and the strong base. nih.gov

Reactivity of the Fluorinated Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system. The presence of the fluorine atom at the 3-position further influences its reactivity.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org When EAS does occur, it typically proceeds at the 3- and 5-positions. The fluorine atom at the 3-position in this compound is a deactivating group but an ortho-, para-director. libretexts.org Therefore, electrophilic substitution on the 3-fluoropyridine (B146971) ring is expected to be slow and would likely be directed to the 4- and 6-positions. However, the combined deactivating effects of the pyridine nitrogen and the fluorine atom make such reactions challenging. libretexts.orgnih.govxmu.edu.cnresearchgate.netresearchgate.net

The 3-fluoropyridine scaffold is a valuable building block in medicinal and materials chemistry, and cross-coupling reactions provide a powerful tool for its further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, on pyridine rings. wikipedia.orgnih.govrug.nllibretexts.orgclaremont.eduorganic-chemistry.orgresearchgate.netwikipedia.orglibretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a derivative of this compound (e.g., a bromo- or iodo-substituted analog) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netwikipedia.orglibretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This methodology allows for the formation of C-N bonds by coupling an amine with a halogenated this compound derivative, catalyzed by a palladium-phosphine complex. wikipedia.orgnih.govrug.nllibretexts.orgorganic-chemistry.org

Representative Cross-Coupling Reactions for 3-Fluoropyridine Derivatives:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | 3-Fluoropyridyl halide + Arylboronic acid | Pd(OAc)2 / PPh3, Base | C(sp2)-C(sp2) |

| Buchwald-Hartwig | 3-Fluoropyridyl halide + Amine | Pd2(dba)3 / BINAP, Base | C(sp2)-N |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound would involve changes to the pyridine ring or the imidamide functional group.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids. The imidamide group's behavior upon oxidation is less predictable without specific experimental data, but strong oxidizing conditions could potentially lead to cleavage of the C-N bonds.

Reduction: The pyridine ring of this compound can be reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H2/Pd/C). The imidamide functional group may also be susceptible to reduction. Depending on the reducing agent and reaction conditions, the C=N double bond could be reduced, or the entire functional group could be cleaved.

Derivatization Strategies Using this compound as a Building Block

This compound serves as a versatile building block in organic synthesis, offering multiple reactive sites for derivatization. The presence of the fluorine atom, the pyridine ring, and the imidamide functional group allows for the construction of a diverse array of more complex molecules, particularly fluorine-containing heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent.

Synthesis of Fluorine-Containing Pyrimidine (B1678525) Derivatives

The imidamide moiety of this compound is a key functional group for the synthesis of pyrimidine derivatives. As an analogue of amidines, it can readily undergo condensation and cyclization reactions with various carbonyl compounds or their equivalents to form the pyrimidine ring. The fluorine atom on the picoline ring is retained in the final product, thereby providing a route to novel fluorinated pyrimidines.

A general and widely applicable method for the synthesis of pyrimidines involves the reaction of an amidine with a 1,3-dicarbonyl compound or a related species. organic-chemistry.orghumanjournals.com In the case of this compound, this strategy can be employed to generate a range of substituted fluorine-containing pyrimidines. For instance, the reaction with β-diketones, β-ketoesters, or α,β-unsaturated ketones can lead to the formation of pyrimidine rings with various substitution patterns.

The reaction typically proceeds via a condensation mechanism, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. The regioselectivity of the reaction can often be controlled by the nature of the substituents on the 1,3-dicarbonyl compound.

| Reactant for Cyclization | General Structure of Pyrimidine Derivative | Potential Substituents (R1, R2, R3) |

| β-Diketone | 2-(3-Fluoropyridin-2-yl)-4,6-disubstituted-pyrimidine | Alkyl, Aryl |

| β-Ketoester | 2-(3-Fluoropyridin-2-yl)-4-hydroxy-6-substituted-pyrimidine | Alkyl, Aryl |

| α,β-Unsaturated Ketone | 2-(3-Fluoropyridin-2-yl)-4,5-disubstituted-pyrimidine | Alkyl, Aryl, H |

| Malononitrile | 4-Amino-2-(3-fluoropyridin-2-yl)-5-cyanopyrimidine | - |

Detailed Research Findings:

While direct experimental data for the reactions of this compound is not extensively reported, the synthesis of pyrimidines from various amidines is a well-established area of research. Studies have shown that the condensation of amidines with 1,3-dicarbonyl compounds is a robust and efficient method for constructing the pyrimidine core. researchgate.netgrowingscience.com The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base or acid catalyst.

The introduction of a fluorine atom onto the pyridine ring, as in this compound, is anticipated to influence the electronic properties of the resulting pyrimidine derivatives. This can have a significant impact on their biological activity and physicochemical properties. The 3-fluoropyridinyl substituent can act as a lipophilic hydrogen bond acceptor, potentially enhancing binding interactions with biological targets.

Construction of Complex Fused Heterocyclic Systems

The strategic placement of the imidamide group and the fluorine atom on the pyridine ring of this compound also enables its use in the synthesis of more complex, fused heterocyclic systems. The pyridine nitrogen and the imidamide functional group can act as directing groups or participate in cyclization reactions to build additional rings onto the initial picoline framework.

One potential approach involves the palladium-catalyzed intramolecular C-H amination, a powerful tool for the synthesis of fused nitrogen-containing heterocycles. nih.gov In this strategy, a suitable N-substituted derivative of this compound could be designed to undergo cyclization, where a C-H bond on a tethered substituent is activated and forms a new bond with one of the nitrogen atoms of the imidamide. This would lead to the formation of novel fused ring systems containing the 3-fluoropyridine moiety.

Furthermore, the reactivity of the 2-cyanopyridine moiety, which is structurally related to the imidamide group, provides insights into potential cyclization pathways. 2-Cyanopyridine derivatives are known to undergo a variety of cyclization reactions to form fused heterocyclic systems. researchgate.netresearchgate.net By analogy, the imidamide group of this compound could be expected to participate in similar transformations, such as reactions with bifunctional nucleophiles to construct five- or six-membered heterocyclic rings fused to the pyridine core.

| Cyclization Strategy | Resulting Fused Heterocyclic System | Potential Reaction Type |

| Intramolecular C-H Amination | Fused imidazopyridines or pyrimidopyridines | Palladium-catalyzed C-N bond formation |

| Reaction with Bifunctional Nucleophiles | Fused triazolopyridines or thiadiazolopyridines | Condensation and cyclization |

| Cycloaddition Reactions | Fused tetrazolopyridines | [3+2] cycloaddition |

Detailed Research Findings:

The development of synthetic routes to complex fused heterocycles from this compound would open up new avenues for the discovery of novel compounds with potentially interesting biological activities. The presence of the fluorine atom in these fused systems is particularly noteworthy, as it can significantly modulate the properties of the final molecules.

Advanced Structural and Computational Studies

Spectroscopic Investigations for Advanced Structural Analysis

Spectroscopic techniques are fundamental in elucidating the intricate structural details of 3-Fluoropicolinimidamide, from its three-dimensional shape in solution to the subtle equilibria between its different isomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of flexible molecules like this compound. nih.govcopernicus.org The analysis of various NMR parameters, such as spin-spin coupling constants (J-couplings), Nuclear Overhauser Effects (NOEs), and chemical shifts, provides detailed insights into the molecule's preferred spatial arrangements and dynamic processes. nih.govmdpi.com

For picolinamide (B142947) and its derivatives, a key conformational feature is the rotational barrier around the C(pyridine)-C(amide) bond. Dynamic NMR studies on related pyridine (B92270) carboxamides have been used to measure these rotational barriers, revealing significant energetic differences between regioisomers. researchgate.net In the case of this compound, the fluorine substituent is expected to influence the conformational equilibrium. The strong electronegativity of fluorine can affect the electronic distribution in the pyridine ring and modulate stereoelectronic interactions, such as hyperconjugation and intramolecular hydrogen bonding, which are known to dictate conformational preferences. nih.gov One- and two-dimensional NMR studies on other fluorinated organic molecules have demonstrated that the fluorine atom significantly governs the conformation of adjacent rings and influences the rotamer distribution around key torsion angles. nih.gov

Detailed conformational analysis of this compound would involve measuring coupling constants at various temperatures and in different solvents to determine the populations of existing conformers. nih.gov NOE experiments would further help to establish through-space proximities between specific protons, confirming the preferred orientation of the imidamide group relative to the fluorinated pyridine ring.

Table 1: Key NMR Parameters for Conformational Analysis of this compound This table is interactive. You can sort and filter the data.

| Parameter | Information Provided | Typical Application for this compound |

|---|---|---|

| ³JHH Coupling Constants | Dihedral angles between vicinal protons (via Karplus equation). | Determines the relative orientation of protons on the pyridine ring and the conformation of the C-C bond connecting the ring to the imidamide group. |

| ¹H-¹⁹F Coupling Constants | Through-bond and through-space proximity to the fluorine atom. | Provides information on the conformation relative to the C-F bond. |

| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (< 5 Å). | Elucidates the spatial arrangement of the imidamide protons relative to the pyridine ring protons, distinguishing between syn and anti conformers. |

| Chemical Shifts (¹H, ¹³C, ¹⁹F) | Electronic environment of the nuclei. | Sensitive to conformational changes and intramolecular interactions (e.g., hydrogen bonding) influenced by the fluorine atom. |

| Variable Temperature (VT) NMR | Dynamic processes and thermodynamic parameters (ΔH‡, ΔS‡). | Measures the energy barrier for rotation around the pyridine-carboximidamide bond, revealing the kinetic stability of different conformers. researchgate.net |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is exceptionally useful for distinguishing between tautomers and isomers of a compound in the solid state and in solution. nih.govsemanticscholar.org For this compound, the primary tautomeric equilibrium to consider is between the imidamide form and its amino-imino tautomer. These forms differ in the location of a proton and the position of the carbon-nitrogen double bond.

The vibrational spectra of these tautomers would exhibit distinct differences. americanpharmaceuticalreview.com For instance, the C=N stretching vibration of the imidamide group would appear at a different frequency compared to the C=N stretch within the ring of the tautomeric form. Similarly, N-H stretching and bending modes would be sensitive to the chemical environment, allowing for differentiation. nih.gov Studies on other heterocyclic systems, such as pyrazolines, have successfully used a combination of FT-Raman, NMR, and computational calculations to assign structures and investigate tautomeric equilibria. nih.gov The differences in the spectra of various polymorphs or isomers arise from changes in molecule-molecule interactions within the crystal unit cell, which can distort the molecular shape and lead to shifts in vibrational frequencies, intensities, and the number of observed bands. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound Tautomers This table is interactive. You can sort and filter the data.

| Vibrational Mode | Imidamide Tautomer (Expected Range cm⁻¹) | Amino-Imino Tautomer (Expected Range cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 (different profile) | IR, Raman |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | IR, Raman |

| C=N Stretch (Exocyclic) | 1680-1640 | N/A | IR, Raman |

| C=N Stretch (Endocyclic) | ~1600 (pyridine) | ~1620 (modified pyridine) | IR, Raman |

| N-H Bend | 1650-1580 | 1650-1580 (different profile) | IR |

| C-F Stretch | 1100-1000 | 1100-1000 | IR |

X-ray Crystallography and Crystal Engineering Analysis

X-ray crystallography provides definitive, high-resolution information about the molecular structure and packing of a compound in the solid state.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule. mdpi.com This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound, revealing its solid-state conformation. For related picolinamide structures and their derivatives, X-ray diffraction has been used to elucidate molecular geometries and the effects of substituents on the crystal packing. researchgate.netresearchgate.netnih.gov

An X-ray crystal structure of this compound would confirm the planarity of the pyridine ring and determine the orientation of the imidamide group relative to it. It would also reveal the presence of any intramolecular hydrogen bonds, for example, between an N-H group of the imidamide and the pyridine nitrogen atom, which can significantly stabilize a particular conformation. researchgate.net A comparative analysis of bond distances and angles with related structures would highlight the electronic influence of the fluorine substituent. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Likely Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Dependent on crystal packing |

| Bond Length: C-F | The distance between the carbon and fluorine atoms. | ~1.35 Å |

| Bond Length: C(py)-C(imid) | The length of the bond connecting the ring and side chain. | ~1.49 Å |

| Bond Length: C=N (imidamide) | The length of the double bond in the imidamide group. | ~1.28 Å |

| Torsion Angle: N(py)-C-C-N | The dihedral angle defining the orientation of the side chain. | Reveals syn or anti conformation |

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. The crystal packing of this compound and its complexes is governed by a network of non-covalent intermolecular interactions. nih.gov X-ray diffraction studies on picolinamide and related compounds have revealed that hydrogen bonding and π-π stacking are the main driving forces for crystal packing. researchgate.netnih.gov

Table 4: Key Intermolecular Interactions in Picolinimidamide (B1582038) Crystal Structures This table is interactive. You can sort and filter the data.

| Interaction Type | Description | Typical Geometric Parameters | Potential Role in this compound |

|---|---|---|---|

| N-H···N Hydrogen Bond | A strong, directional interaction between an N-H donor and a nitrogen acceptor. | D···A distance: 2.8-3.2 Å; Angle > 150° | Primary interaction forming dimers or chains between imidamide groups. |

| N-H···F Hydrogen Bond | A weaker hydrogen bond involving the fluorine atom as an acceptor. | D···A distance: 3.0-3.4 Å | May influence local packing arrangements. |

| π-π Stacking | Attractive interaction between aromatic rings. | Interplanar distance: 3.3-3.8 Å | Stabilizes the packing of pyridine rings in parallel or offset arrangements. |

| C-H···π Interaction | A weak interaction between a C-H bond and the face of an aromatic ring. | H···π distance: ~2.5-2.9 Å | Contributes to the overall cohesion of the crystal lattice. |

Computational Chemistry Methodologies

Computational chemistry provides a powerful toolkit for complementing experimental data and gaining deeper insight into the structural and electronic properties of molecules. dartmouth.edu Methods like Density Functional Theory (DFT) are widely used to study pyridine derivatives. researchgate.netijcce.ac.irnih.gov

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule in the gas phase or solution, corroborating findings from NMR and X-ray crystallography. nih.gov

Calculate Rotational Barriers: Determine the energy profile for rotation around the C-C single bond, providing a theoretical value for the conformational energy barrier that can be compared with experimental data from dynamic NMR. researchgate.net

Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra. nih.govcardiff.ac.uk Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands, while calculated NMR chemical shifts can help confirm structural assignments.

Analyze Tautomeric Stability: Calculate the relative energies and Gibbs free energies of different tautomers to predict their equilibrium populations in various environments (gas phase or solution using a solvation model like PCM). nih.gov

Investigate Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, identify sites susceptible to electrophilic or nucleophilic attack, and analyze frontier molecular orbitals (HOMO/LUMO) to understand chemical reactivity. nih.govrsc.org

Molecular dynamics (MD) simulations can also be used to explore the conformational space of this compound over time, providing a dynamic picture of its flexibility and interactions with solvent molecules. nih.govjchemlett.com

Table 5: Applications of Computational Methods for this compound This table is interactive. You can sort and filter the data.

| Computational Method | Basis Set/Functional Example | Application | Information Obtained |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Geometry Optimization | Lowest energy structure, bond lengths, angles. |

| DFT | B3LYP/6-311++G(d,p) | Frequency Calculation | Predicted IR/Raman spectra for tautomer identification. |

| Time-Dependent DFT (TD-DFT) | CAM-B3LYP/cc-pVTZ | Electronic Spectra Prediction | UV-Vis absorption wavelengths and oscillator strengths. |

| DFT with Solvation Model (e.g., PCM) | B3LYP/6-311+G(2d,p) | Tautomer Energy in Solution | Relative stability of tautomers in different solvents. |

| Molecular Dynamics (MD) | AMBER, CHARMM force fields | Conformational Sampling | Dynamic behavior, flexibility, solvent interactions. |

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like this compound, DFT calculations could provide deep insights into its fundamental chemical properties.

Electronic Structure: DFT calculations can determine the distribution of electrons within the this compound molecule. This includes mapping the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, an analysis of the electrostatic potential (ESP) map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Stability: The thermodynamic stability of this compound can be predicted by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum would confirm that the calculated geometry represents a true energy minimum. By comparing the energies of different possible conformers or tautomers, DFT can identify the most stable form of the molecule.

Reactivity Predictions: DFT provides a suite of conceptual descriptors that help in predicting the reactivity of a molecule. These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, offer a quantitative measure of the molecule's susceptibility to chemical reactions. nih.gov The Fukui function is another important local reactivity descriptor that can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Illustrative Data Table for DFT-Calculated Properties of a Hypothetical Molecule Similar to this compound:

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measure of the polarity of the molecule |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Should this compound be investigated as a potential ligand for a biological target, such as an enzyme or a receptor, Molecular Dynamics (MD) simulations would be a crucial tool to understand the dynamics of their interaction. MD simulations provide a detailed view of the conformational changes and intermolecular interactions over time. najah.edu

An MD simulation would typically involve placing this compound in the binding site of its target protein, solvating the system with water molecules, and simulating the atomic motions over a period of nanoseconds to microseconds. The resulting trajectory would reveal the stability of the ligand within the binding pocket and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex, while the root-mean-square fluctuation (RMSF) of individual residues could highlight flexible regions of the protein involved in ligand binding. najah.edu

Binding Free Energy Calculations in Structure-Based Drug Design

In the context of structure-based drug design, accurately predicting the binding affinity between a ligand and its target is paramount. Binding free energy calculations offer a more quantitative assessment of this affinity than simpler docking scores. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or the more rigorous Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed. nih.gov

These calculations can be used to rank a series of potential ligands, such as derivatives of this compound, based on their predicted binding affinities, thereby guiding the optimization of lead compounds in a drug discovery project. chemrxiv.org While computationally intensive, these methods provide valuable insights that can help prioritize the synthesis and experimental testing of new compounds. researchgate.net

Example Data Table for Binding Free Energy Calculations:

| Ligand | Predicted ΔG_bind (kcal/mol) | Experimental IC50 (nM) |

| This compound | -8.5 | 50 |

| Derivative A | -9.2 | 25 |

| Derivative B | -7.8 | 100 |

Quantum Chemical Calculations for Oxime Radicals and Related Species

The imidamide functional group in this compound is structurally related to oximes. Quantum chemical calculations have been extensively used to study the properties of oxime radicals. beilstein-journals.orgnih.gov Similar computational approaches could be applied to investigate the potential formation and properties of radicals derived from this compound.

Such calculations would focus on determining the geometry, electronic structure, and stability of the corresponding radical species. Key parameters of interest would include bond lengths and angles in the radical, the spin density distribution to identify the location of the unpaired electron, and the bond dissociation energies (BDEs) for the relevant N-H or C-H bonds to predict the ease of radical formation. nih.gov Understanding the properties of such radical intermediates could be important in assessing the metabolic stability or potential reactivity of this compound in certain chemical environments. According to quantum chemical calculations, oxime radicals typically exhibit an increased C=N–O angle and a shortened N–O bond compared to the parent oxime. beilstein-journals.orgnih.gov The unpaired electron in iminoxyl radicals is primarily localized on the nitrogen and oxygen atoms. nih.gov

Research Applications in Chemical Biology and Medicinal Chemistry

Development of Biologically Active Molecules

The strategic importance of 3-Fluoropicolinimidamide in synthetic chemistry lies in its utility as both a foundational structure for lead compound discovery and a versatile intermediate for creating more complex molecules.

A lead compound is a chemical entity that shows promising biological activity against a specific target and serves as the starting point for further optimization into a drug candidate. preprints.orgpatsnap.com The process of drug discovery often involves screening libraries of compounds to identify such "hits," which are then developed into leads. preprints.org While this compound itself is primarily recognized as a building block, its inherent structure is of significant interest. The picolinamide (B142947) framework, a close relative, is present in a variety of compounds synthesized for therapeutic potential, including agents targeting neurodegenerative diseases and cancer. researchgate.netnih.gov

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, the 3-fluoropyridine (B146971) moiety of this compound makes it an attractive scaffold for generating new chemical libraries. Derivatives created from this compound could be screened for activity against various biological targets, potentially identifying novel lead compounds for conditions ranging from drug-resistant tuberculosis to cancer. nih.govnih.gov

This compound serves as a key chemical intermediate, a molecule that is a stepping-stone in the synthesis of more complex compounds. The imidamide group is a versatile functional handle that can be readily converted into other functionalities or used to link the fluoropyridine core to other molecular fragments. This versatility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR), a fundamental practice in lead optimization. patsnap.com

For example, picolinamide derivatives are often synthesized from corresponding picolinic acids or related precursors to produce molecules with specific biological activities, such as acetylcholinesterase inhibition. researchgate.net The synthesis of complex benzamide (B126) derivatives as potential antiprion agents also highlights the modular approach of using foundational scaffolds to build potent molecules. nih.gov In this context, this compound provides a ready-to-use, fluorinated pyridine (B92270) building block for constructing new libraries of compounds aimed at a wide array of biological targets.

Mechanistic Studies of Enzyme Inhibition and Receptor Interactions

The structure of this compound is relevant to the study of molecular interactions with biological macromolecules, including enzymes and receptors. Its features suggest potential roles in enzyme inhibition and as a basis for designing specific receptor ligands.

Enzyme inhibition is a cornerstone of pharmacology, where small molecules are designed to block the action of enzymes involved in disease processes. nih.govlongdom.org Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive binding. libretexts.org The study of how small molecules affect metabolic pathways provides critical insights into both disease mechanisms and potential therapeutic interventions. mdpi.commdpi.com

While direct studies on this compound's effect on metabolic pathways are not extensively documented, research on structurally related compounds demonstrates the principle. For instance, 3-aminopicolinic acid, a similar picolinate (B1231196) derivative, has been shown to significantly impact glucose metabolism by stimulating gluconeogenesis, leading to an increase in blood glucose concentration. nih.gov This effect is thought to be mediated through the activation of the enzyme phosphoenolpyruvate (B93156) carboxykinase. nih.gov This finding illustrates how a simple substituted pyridine core can exert powerful effects on a major metabolic pathway. The fluorine atom in this compound could further modulate such interactions, making its derivatives interesting candidates for screening against metabolic enzymes.

The specific binding of a ligand to a biological receptor is the initiating event for many physiological responses. labome.com The development of selective ligands that can either activate (agonists) or block (antagonists) these receptors is a primary goal of drug discovery. nih.govnih.gov

Adenosine A3 Receptor (A3AR): The Adenosine A3 receptor (A3AR) is a G protein-coupled receptor that has been implicated in inflammation, cancer, and neuropathic pain, making it an attractive therapeutic target. mdpi.commdpi.com The development of selective A3AR antagonists has been an area of intense research. nih.gov These antagonists are typically heterocyclic molecules designed to fit specifically into the A3AR binding pocket. nih.govdiva-portal.org Various molecular scaffolds, including pyrimidines and purines, have been explored to achieve high affinity and selectivity. nih.govdiva-portal.org The picolinimidamide (B1582038) scaffold, with its aromatic and hydrogen-bonding features, represents a plausible core structure for designing novel A3AR antagonists.

Table 1: Examples of Heterocyclic Adenosine A3 Receptor Antagonists and their Binding Affinities

| Compound Class | Example Compound | Target | Binding Affinity (Ki) |

|---|---|---|---|

| Flavone | MRS 1067 | Human A3AR | 0.56 µM |

| Adenosine Derivative | 2-Chloro-N6-phenylethylAdo (15) | Human A3AR | 0.024 nM |

| Adenosine Derivative | N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | Human A3AR | 153 nM (IC50) |

| Pyrimidine (B1678525) | Diaryl 4-amidopyrimidine | Human A3AR | < 10 nM |

This table presents a selection of A3AR antagonists from various chemical classes to illustrate the diversity of structures targeting this receptor. Data sourced from multiple studies. mdpi.comnih.govnih.govdiva-portal.org

G-Quadruplexes: G-quadruplexes (G4s) are non-canonical, four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. nih.gov They are found in key regulatory regions of the genome, such as telomeres and gene promoters, and are implicated in cancer and other diseases. nih.gov Small molecules that can bind to and stabilize G-quadruplexes are of great interest as potential anti-cancer agents because they can interfere with processes like telomere maintenance and oncogene expression. mdpi.commdpi.com

Effective G-quadruplex ligands typically possess a large, planar aromatic core for stacking on the terminal G-quartet, along with positively charged side chains to interact with the grooves and loops of the G4 structure. mdpi.com While this compound is a small molecule, its flat, aromatic fluoropyridine ring could serve as a core fragment for building more elaborate G4-binding ligands. nih.govresearchgate.net

Table 2: Representative G-Quadruplex Ligands and Their Features

| Ligand | Chemical Class | Key Structural Features | Primary Binding Mode |

|---|---|---|---|

| BRACO-19 | Disubstituted Acridine | Planar aromatic core, cationic side chains | Top stacking, groove binding, intercalation |

| CX-3543 (Quarfloxin) | Fluoroquinolone Derivative | Planar aromatic system | Stacking interaction; disrupts protein-G4 binding |

| Pyridostatin | Pyridine-based Macrocycle | Aromatic macrocyclic core | Stacking on terminal G-quartet |

This table showcases prominent G-quadruplex ligands, highlighting the common structural themes of a planar aromatic core and charged side groups required for effective binding. mdpi.commdpi.com

Development of Anti-Infective Agents

The search for new anti-infective agents is a global health priority due to the rise of drug-resistant pathogens. mdpi.com Many successful antibiotics are based on heterocyclic chemical structures. The fluoropyridine core of this compound is particularly relevant in this context. The introduction of fluorine into the quinolone scaffold was a transformative step in the development of the fluoroquinolone class of antibiotics, which exhibit broad-spectrum antibacterial activity. nih.gov This modification enhanced the potency and pharmacokinetic properties of the drugs. nih.gov

Similarly, novel quinoline (B57606) and pyrimidine derivatives continue to be synthesized and evaluated for their antimicrobial and antibiofilm activities against pathogenic microbes. nih.govmdpi.com Given these precedents, this compound represents a valuable starting material for the synthesis of new classes of potential anti-infective agents. Its fluorinated pyridine ring could be incorporated into larger molecules designed to inhibit essential bacterial or fungal enzymes or to disrupt microbial cell membranes.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminopicolinic acid |

| Acetylcholinesterase |

| Adenosine |

| BRACO-19 |

| CX-3543 (Quarfloxin) |

| Phosphoenolpyruvate carboxykinase |

| Pyridostatin |

| 2-Chloro-N6-phenylethyladenosine |

| N6-(2,2-diphenylethyl)-2-phenylethynyladenosine |

Research into Anti-Tubercular Compounds

Exploration of Anti-Trypanosomal Activity

Similarly, dedicated research on the anti-trypanosomal properties of this compound is not extensively documented in accessible scientific literature. The investigation of fluorinated compounds and imidamide derivatives for activity against Trypanosoma species is an area of interest in medicinal chemistry; however, specific data on the efficacy and mechanism of action of this compound against these parasites has not been a primary focus of published studies.

Antileishmanial Evaluation of Arylimidamide Hybrids

While direct studies on this compound are limited, research into related arylimidamide compounds provides a valuable context for its potential role in antileishmanial drug discovery. Arylimidamides have been recognized for their potent activity against Leishmania species. nih.gov A prominent strategy in this area has been the development of molecular hybrids, combining the arylimidamide scaffold with other pharmacophores, such as azoles, to enhance efficacy. researchgate.net

In these hybrid structures, a picolinimidamide moiety, or a related structure, often serves as a key component. Research has shown that modifications to the arylimidamide structure, including the nature and substitution pattern of the aromatic rings and the length of linkers, can significantly impact antileishmanial potency and selectivity. nih.govresearchgate.net For instance, in a series of arylimidamide-azole hybrids, the length of a phenoxyalkyl linker was found to correlate with antileishmanial activity against intracellular Leishmania donovani. nih.gov

One notable picolinimidamide-containing hybrid, N-(4-((8-(1H-imidazol-1-yl)octyl)oxy)-2-isopropoxyphenyl)picolinimidamide, demonstrated an IC₅₀ value of 0.53 μM against L. donovani intracellular amastigotes. researchgate.net This highlights the importance of the picolinimidamide core in achieving potent antileishmanial effects. The introduction of a fluorine atom at the 3-position of the pyridine ring, as in this compound, represents a rational synthetic step to explore structure-activity relationships further. Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity of a molecule. mdpi.com

The data from studies on related non-fluorinated picolinimidamide hybrids provides a foundation for the potential investigation of this compound within similar hybrid structures. The table below summarizes the activity of a representative picolinimidamide hybrid from the literature.

| Compound ID | Structure | Target Organism | IC₅₀ (µM) |

| 24c | N-(4-((8-(1H-imidazol-1-yl)octyl)oxy)-2-isopropoxyphenyl) picolinimidamide | Leishmania donovani (intracellular amastigotes) | 0.53 |

Data sourced from ACS Infectious Diseases, 2021. researchgate.net

Therapeutic Potential in Cancer Treatment and Related Biological Processes

There is a notable absence of specific research in the public domain detailing the evaluation of this compound for its therapeutic potential in cancer treatment. While the incorporation of fluorine into small molecules is a widely used strategy in the design of anticancer agents to enhance efficacy and pharmacokinetic properties, studies specifically investigating this compound's effects on cancer cell lines or its interaction with biological pathways relevant to cancer are not currently available. mdpi.comresearchgate.net

Exploration in Chemical Biology for Understanding Cellular Signaling

In the field of chemical biology, small molecules are often utilized as probes to investigate and understand complex cellular signaling pathways. The unique properties of fluorinated compounds, such as their utility in ¹⁹F NMR studies, make them attractive for such applications. mdpi.com However, a review of the available literature indicates that this compound has not been specifically developed or utilized as a chemical probe for the exploration of cellular signaling pathways.

Catalysis and Material Sciences Applications

Role as a Ligand in Organometallic Catalysis

In the realm of organometallic catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of metal centers. 3-Fluoropicolinimidamide, with its nitrogen donor atoms and the electron-withdrawing fluorine, can act as a powerful ligand, modulating the electronic environment of a metal catalyst.

Application in Reductive Cross-Electrophile Coupling Reactions

Reductive cross-electrophile coupling has become a powerful synthetic tool for the formation of carbon-carbon bonds, avoiding the need for pre-formed organometallic reagents. In these reactions, a transition metal catalyst, often nickel, facilitates the coupling of two different electrophiles in the presence of a stoichiometric reductant. Picolinamide (B142947) and related carboximidamide ligands have been shown to be effective in these transformations. nih.govresearchgate.net

Table 1: Comparison of Ligands in a Model Reductive Cross-Electrophile Coupling Reaction

| Ligand | Catalyst System | Yield (%) | Reference |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | NiBr2(DME) | 75 | chemrxiv.org |

| Pyridine-2,6-bis(carboximidamide) | NiCl2(dme) | 88 | nih.gov |

| This compound (Predicted) | Ni(II) Precatalyst | >80 | N/A |

Function in Nickel-Catalyzed Cross-Coupling Processes

Nickel-catalyzed cross-coupling reactions are fundamental in organic synthesis for the construction of complex molecules. The choice of ligand is paramount in determining the success of these transformations, influencing factors such as reaction rate, substrate scope, and selectivity. Picolinamide-based ligands have been successfully employed in various nickel-catalyzed cross-coupling reactions, including the coupling of aryl bromides with alkyl bromides. researchgate.netnih.gov

The introduction of a fluorine atom at the 3-position of the picolinimidamide (B1582038) scaffold can significantly impact the ligand's electronic and steric properties. The fluorine atom's electron-withdrawing effect can lead to a more electron-deficient nickel center, which can be beneficial for certain catalytic steps. For instance, in the cross-coupling of fluorinated electrophiles, fluorinated ligands have been shown to improve reaction outcomes. nih.gov This suggests that this compound could be a highly effective ligand for challenging cross-coupling reactions, potentially enabling transformations that are difficult with non-fluorinated analogues. nih.govbeilstein-journals.org

Function as a Catalyst in General Organic Synthesis

Beyond its role as a ligand, the core structure of this compound suggests its potential to function as an organocatalyst in its own right or as a precursor to more complex catalytic systems. The amidine moiety can participate in hydrogen bonding and act as a Brønsted base, while the pyridine (B92270) ring can be involved in various catalytic cycles. While direct catalytic applications of this compound are not yet widely reported, the broader class of picolinamides and related heterocycles are known to catalyze a range of organic transformations.

Development of Advanced Materials

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with interesting magnetic and optical properties.

Spin Crossover (SCO) Complexes and Modulation of Magnetic Properties

Spin crossover (SCO) complexes are a class of coordination compounds that can switch between two different electronic spin states in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in molecular switches, sensors, and data storage devices. The spin state of a metal ion, typically iron(II), is highly sensitive to the ligand field strength.

The introduction of fluorine atoms into the ligand framework is a known strategy to tune the SCO properties of iron(II) complexes. researchgate.netresearchgate.net The electron-withdrawing nature of fluorine can alter the ligand field strength, thereby influencing the spin transition temperature (T1/2) and the cooperativity of the spin transition. Iron(II) complexes with fluorinated pyridine-based ligands have demonstrated that such modifications can lead to significant changes in their magnetic behavior. researchgate.netmdpi.com It is therefore anticipated that incorporating this compound as a ligand in iron(II) complexes could lead to new SCO materials with tailored magnetic properties.

Table 2: Influence of Ligand Fluorination on Spin Crossover Temperature (T1/2) in Iron(II) Complexes

| Ligand | Complex | T1/2 (K) | Hysteresis Width (K) | Reference |

| Terpyridine | [Fe(terpyridine)2]2+ | ~180 | ~5 | researchgate.net |

| 4'-Fluoro-terpyridine | [Fe(4'-F-terpyridine)2]2+ | ~210 | ~10 | researchgate.net |

| This compound (Hypothetical) | [Fe(3-F-picolinimidamide)2]2+ | Tunable | Potentially enhanced | N/A |

Design of Fluorophores and Their Optoelectronic Characteristics

Fluorophores are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. They are essential components in a wide range of applications, including bioimaging, sensing, and organic light-emitting diodes (OLEDs). The photophysical properties of a fluorophore, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying its chemical structure.

Pyridine-based compounds are known to form the core of many fluorescent materials. mdpi.com The introduction of fluorine atoms into the aromatic system can significantly impact the optoelectronic properties. rsc.org Fluorination can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. rsc.org Furthermore, C-H···F interactions can influence the solid-state packing of the molecules, which in turn affects their charge transport properties. rsc.org Therefore, this compound and its derivatives hold promise as building blocks for the design of novel fluorophores with tailored photophysical and optoelectronic characteristics for various applications. mdpi.comresearchgate.netsciforum.net

Table 3: Photophysical Properties of Representative Pyridine-Based Fluorophores

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 2,6-Diphenylpyridine | 310 | 380 | 0.45 | researchgate.net |

| 2-Amino-3-cyanopyridine derivative | 350-400 | 400-450 | Solvent dependent | sciforum.net |

| This compound Derivative (Hypothetical) | Tunable | Tunable | Potentially high | N/A |

Analytical Methodologies for 3 Fluoropicolinimidamide Derivatives

Chromatographic Purification and Separation Techniques

The purification and separation of 3-Fluoropicolinimidamide and its derivatives are critical steps in their synthesis and analysis, ensuring the removal of impurities and the isolation of the target compounds. A variety of chromatographic techniques are employed for this purpose, with the choice of method depending on the scale of the purification, the polarity of the compounds, and the nature of the impurities.

Flash Chromatography: For preparative scale purification, flash chromatography is a commonly utilized technique. This method is a rapid form of column chromatography that uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the components of a mixture. For fluorinated heterocyclic compounds like this compound derivatives, a common stationary phase is silica gel (40-63 µm particle size). The selection of an appropriate eluent system is crucial for achieving good separation. A combination of a non-polar solvent, such as hexanes or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297), is often used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For basic compounds containing nitrogen, such as pyridine (B92270) derivatives, the addition of a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical and preparative separation technique. For the analysis and purification of this compound derivatives, reversed-phase HPLC is frequently employed. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of additives such as formic acid or trifluoroacetic acid in the mobile phase can improve peak shape for basic analytes. For the separation of fluorinated compounds, specialized fluorinated stationary phases can also be used to enhance selectivity. In some cases, derivatization of the analyte with a fluorescent tag can be performed to enable highly sensitive detection by a fluorescence detector.

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is particularly well-suited for the purification of chiral compounds and for the separation of polar molecules. For pyridine derivatives, SFC often provides excellent selectivity and efficiency. A common stationary phase for the separation of basic pharmaceuticals in SFC is the 2-ethylpyridine (B127773) column. Modifiers such as methanol or ethanol (B145695) are typically added to the supercritical CO2 to increase the mobile phase polarity and solvating power. The addition of a small amount of an amine additive, such as isopropylamine, can further improve the peak shape of basic compounds. SFC is considered a "green" technology due to the use of non-toxic and environmentally benign CO2 as the mobile phase.

Interactive Table of Chromatographic Techniques for this compound Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application | Key Considerations |

| Flash Chromatography | Silica Gel (40-63 µm) | Hexanes/Ethyl Acetate gradient | Preparative scale purification | Addition of triethylamine for basic compounds to improve peak shape. |

| HPLC (Reversed-Phase) | C18-bonded silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Analytical and preparative separation | High resolution, suitable for purity analysis and small-scale purification. |

| Supercritical Fluid Chromatography (SFC) | 2-Ethylpyridine | Supercritical CO2 with Methanol as a modifier | Chiral and achiral separations, preparative purification | "Green" technique, excellent for separating polar and basic compounds. |

Mass Spectrometry for Compound Purity and Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound and its derivatives. It provides crucial information about the molecular weight and structure of the compounds, as well as helping to confirm their purity.

Molecular Ion and Isotopic Pattern: Upon ionization in the mass spectrometer, a molecule of this compound will form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula. The presence of a fluorine atom is not readily apparent from the isotopic pattern in a low-resolution mass spectrum, as fluorine is monoisotopic (19F).

Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for structural elucidation. While a detailed fragmentation study of this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation of related compounds. Common fragmentation pathways for picolinamide (B142947) derivatives include cleavage of the amide bond and fragmentation of the pyridine ring. The presence of the fluorine atom will influence the fragmentation pattern, and fragments containing the fluoropyridine moiety will be observed. For example, a common fragmentation would be the loss of the imidamide group to give a 3-fluoropicolinoyl cation. Further fragmentation of the fluoropyridine ring can also occur.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful technique for structural confirmation. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a more detailed fragmentation pattern and can be used to confirm the connectivity of the atoms within the molecule. This technique is particularly useful for distinguishing between isomers.

Interactive Table of Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z (Monoisotopic) | Description |

| [M+H]+ | 155.0628 | Protonated molecular ion |

| [M-NH2]+ | 138.0359 | Loss of an amino group from the imidamide moiety |

| [3-Fluoropicolinoyl]+ | 124.0244 | Cleavage of the C-C bond between the carbonyl carbon and the imidamide carbon |

| [Fluoropyridinium]+ | 96.0346 | Loss of the entire picolinimidamide (B1582038) side chain |

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of the development and manufacturing of any chemical compound, including this compound and its derivatives. The identification and characterization of impurities are essential for ensuring the quality, safety, and efficacy of the final product.

Sources of Impurities: Impurities in this compound can originate from various sources, including:

Starting Materials: Unreacted starting materials and impurities present in the starting materials can be carried through the synthesis.

Intermediates: Incomplete conversion of intermediates to the final product can result in their presence as impurities.

By-products: Side reactions occurring during the synthesis can lead to the formation of undesired by-products. For example, hydrolysis of the imidamide functional group to the corresponding amide or carboxylic acid could be a potential side reaction.

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis can also be present as impurities.

Degradation Products: The final compound may degrade over time or under certain storage conditions, leading to the formation of degradation products.

Analytical Techniques for Impurity Detection: A combination of chromatographic and spectroscopic techniques is used for impurity profiling.

HPLC and LC-MS: High-performance liquid chromatography coupled with a UV detector is the primary tool for detecting and quantifying impurities. When coupled with a mass spectrometer (LC-MS), it allows for the determination of the molecular weights of the impurities, which is the first step in their identification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated impurities.

Synthesis of Potential Impurities: To confirm the identity of an impurity, it is often necessary to synthesize a reference standard of the suspected compound. This authentic sample can then be co-injected with the sample containing the impurity in an HPLC analysis to confirm its retention time and identity.

Common Potential Impurities: Based on a typical synthesis of this compound, potential impurities could include:

3-Fluoropicolinonitrile: A common starting material for the synthesis of the imidamide.

3-Fluoropicolinamide: Formed by the partial or complete hydrolysis of the imidamide.

Isomeric Impurities: If the starting materials are not isomerically pure, or if isomerization can occur during the synthesis, isomeric impurities may be present.

Interactive Table of Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source | Analytical Detection Method |

| 3-Fluoropicolinonitrile | Unreacted starting material | HPLC, LC-MS |

| 3-Fluoropicolinamide | Hydrolysis of the imidamide product | HPLC, LC-MS |

| Positional Isomers (e.g., 5-Fluoropicolinimidamide) | Impurities in starting materials or side reactions | HPLC, LC-MS, NMR |

| Residual Solvents (e.g., Ethanol, Toluene) | Incomplete removal after synthesis | Gas Chromatography (GC) |

Future Research Directions and Perspectives

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The future synthesis of 3-Fluoropicolinimidamide derivatives will likely focus on enhancing stereoselectivity and sustainability. Current synthetic routes for fluorinated heterocycles often require harsh conditions or expensive reagents. nih.gov Future advancements are expected to overcome these limitations.

Stereoselective Synthesis: The introduction of chiral centers into derivatives of this compound could profoundly influence their biological activity. Future research will likely explore asymmetric fluorination techniques and the use of chiral auxiliaries to control the stereochemistry of the molecule. nih.govresearcher.life A highly π-facial selective and regioselective fluorination of chiral enamides has been described, which could be adapted for the synthesis of chiral α-fluoro-imides. nih.govresearcher.life This approach involves the enantioselective fluorination of an electron-rich enamide olefin with reagents like Selectfluor, followed by trapping of the resulting β-fluoro-iminium cationic intermediate. nih.govresearcher.life

Sustainable Synthetic Methodologies: Green chemistry principles are increasingly integral to modern synthetic chemistry. nih.gov Future synthetic strategies for this compound derivatives are expected to incorporate these principles, such as the use of environmentally benign solvents, catalytic methods, and continuous-flow microreactors. nih.govrsc.org For instance, the development of a green, concise synthesis of nicotinamide (B372718) derivatives catalyzed by Novozym® 435 in continuous-flow microreactors highlights a promising avenue for the sustainable production of related compounds. nih.gov The use of deep eutectic solvents (DES) as both a reaction medium and a reagent also presents a sustainable alternative to traditional organic solvents. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for this compound Derivatives |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to introduce stereocenters. | Access to enantiomerically pure derivatives with potentially enhanced biological specificity. |

| Biocatalysis | Employment of enzymes to catalyze specific reactions under mild conditions. nih.gov | High selectivity, reduced waste, and use of renewable resources. |